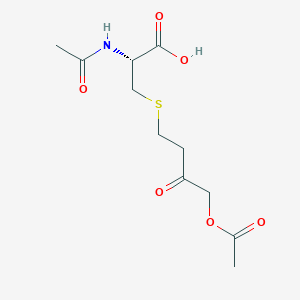
1-Isobutyl-3-methyl-5-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isobutyl-3-methyl-5-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isobutyl-3-methyl-5-nitro-1H-pyrazole can be synthesized through a multi-step process involving the condensation of appropriate aldehydes with hydrazine derivatives, followed by nitration. The reaction typically involves:
Step 1: Condensation of isobutyraldehyde with hydrazine hydrate to form the corresponding hydrazone.
Step 2: Cyclization of the hydrazone with methyl ketones under acidic conditions to yield the pyrazole core.
Step 3: Nitration of the pyrazole core using nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyl-3-methyl-5-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Cycloaddition: The pyrazole ring can participate in [3+2] cycloaddition reactions with alkynes to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Cycloaddition: Alkynes, often under thermal or catalytic conditions.
Major Products:
Reduction: 1-Isobutyl-3-methyl-5-amino-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Cycloaddition: Complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
1-Isobutyl-3-methyl-5-nitro-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Isobutyl-3-methyl-5-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors, leading to biological effects. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing its binding affinity to targets.
Comparison with Similar Compounds
1-Isobutyl-3-methyl-5-amino-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.
1-Isobutyl-3-methyl-5-chloro-1H-pyrazole: Contains a chloro group instead of a nitro group.
1-Isobutyl-3-methyl-5-bromo-1H-pyrazole: Contains a bromo group instead of a nitro group.
Uniqueness: 1-Isobutyl-3-methyl-5-nitro-1H-pyrazole is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired biological activities.
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
3-methyl-1-(2-methylpropyl)-5-nitropyrazole |
InChI |
InChI=1S/C8H13N3O2/c1-6(2)5-10-8(11(12)13)4-7(3)9-10/h4,6H,5H2,1-3H3 |
InChI Key |
HMPMUQJLYRZUAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)[N+](=O)[O-])CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-hydroxy-2-[4-oxo-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]ethanimidamide](/img/structure/B15046418.png)

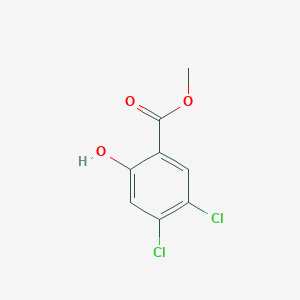
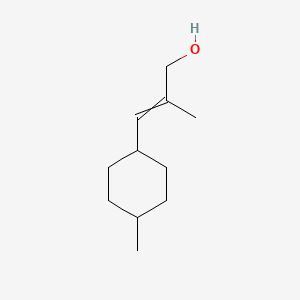


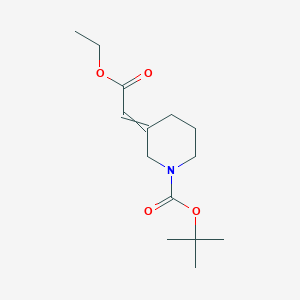
![tert-butyl (3aR,6aS)-octahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B15046475.png)
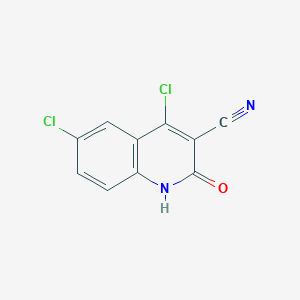
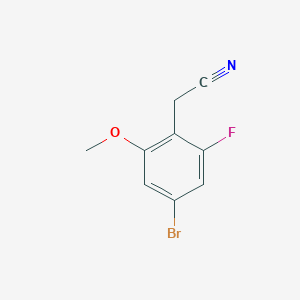
![[1-(2,5-Dimethylphenyl)cyclobutyl]methanol](/img/structure/B15046487.png)
![Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)propionate](/img/structure/B15046496.png)
